5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one

Monoamine oxidase inhibition Isozyme selectivity Neuropharmacology

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one (CAS 405921-10-0) is a synthetic small-molecule derivative of the 1,3-benzoxathiol-2-one heterocycle. Its structure features a phenolic hydroxyl group at the 5-position and a 3-(trifluoromethyl)phenyl substituent at the 7-position of the benzoxathiolone core.

Molecular Formula C14H7F3O3S
Molecular Weight 312.27g/mol
CAS No. 405921-10-0
Cat. No. B381878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one
CAS405921-10-0
Molecular FormulaC14H7F3O3S
Molecular Weight312.27g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=O)O3
InChIInChI=1S/C14H7F3O3S/c15-14(16,17)8-3-1-2-7(4-8)10-5-9(18)6-11-12(10)20-13(19)21-11/h1-6,18H
InChIKeyMAZUARICFKHPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one (CAS 405921-10-0): Potent MAO-A Inhibitor Sourcing Guide


5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one (CAS 405921-10-0) is a synthetic small-molecule derivative of the 1,3-benzoxathiol-2-one heterocycle. Its structure features a phenolic hydroxyl group at the 5-position and a 3-(trifluoromethyl)phenyl substituent at the 7-position of the benzoxathiolone core [1]. The compound has a molecular weight of 312.27 g/mol and a calculated XLogP3-AA of 4.4 [1]. This specific substitution pattern confers potent inhibitory activity against monoamine oxidase A (MAO-A), with quantifiable selectivity over the MAO-B isoform [2].

Why Generic 1,3-Benzoxathiol-2-one Analogs Cannot Replace 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one


The 1,3-benzoxathiol-2-one scaffold supports diverse biological activities depending on its substitution pattern. Simple analogs like tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) are primarily carbonic anhydrase inhibitors [1], while numerous 5- and 6-substituted derivatives function as MAO-B-selective inhibitors with only weak MAO-A activity [2]. The specific combination of a 5-hydroxyl group and a 7-(3-trifluoromethylphenyl) substituent in this compound uniquely drives potent MAO-A inhibition with nanomolar potency, a profile quantitatively distinct from other benzoxathiolone derivatives. Consequently, interchanging this compound with a generic analog would result in a complete loss of the desired MAO-A potency and selectivity profile.

Quantitative Differentiation Evidence for 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one


MAO-A vs. MAO-B Isozyme Selectivity: Quantitative Head-to-Head Comparison

This compound demonstrates a clear selectivity window for the MAO-A isoform over MAO-B. In a defined enzymatic assay, the IC50 for human recombinant MAO-A (7.60 nM) was approximately 21-fold lower (more potent) than the IC50 for human recombinant MAO-B (160 nM) [1]. This contrasts with the broader benzoxathiolone class, where most analogs are described as potent MAO-B inhibitors with substantially weaker activity against MAO-A [2].

Monoamine oxidase inhibition Isozyme selectivity Neuropharmacology

Potency vs. Literature-Reported Benzoxathiolone MAO-A Inhibitors

In a cross-study comparison, the MAO-A potency of this compound (IC50 = 7.60 nM) exceeds that of the most potent previously reported benzoxathiolone MAO-A inhibitors. A 2016 study by Mostert et al. identified two benzoxathiolone derivatives with MAO-A IC50 values of 189 nM and 424 nM [1]. This compound shows a 25- to 56-fold improvement in potency over these reference compounds. Furthermore, this compound's MAO-A potency is comparable to the natural product harmine (IC50 = 3 nM), a well-established potent MAO-A inhibitor used as a positive control in a 2025 benzoxathiolone study [2].

Structure-activity relationship MAO-A potency Medicinal chemistry

Species-Translated MAO-A Potency: Human vs. Rat Enzyme Data

The compound retains significant MAO-A inhibitory activity across species, though with reduced potency in the rodent enzyme. In human recombinant MAO-A, the IC50 is 7.60 nM [1]. In rat brain MAO-A homogenates, the IC50 is 60 nM, representing an approximately 8-fold reduction in potency [1]. This contrasts with the compound's activity at MAO-B, where the rat enzyme IC50 is 2000 nM versus 160 nM for the human enzyme—a 12.5-fold potency loss [1]. The differential species translation between MAO-A and MAO-B further reinforces the compound's isoform selectivity profile.

Species selectivity Translational pharmacology MAO-A inhibitor

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Core Scaffold

The 3-(trifluoromethyl)phenyl substituent at the 7-position imparts distinct physicochemical properties compared to the unsubstituted benzoxathiolone core or simple 6-hydroxy (tioxolone) derivatives. The compound has a computed XLogP3-AA of 4.4 and a topological polar surface area (TPSA) of 71.8 Ų [1]. In contrast, tioxolone (6-hydroxy-1,3-benzoxathiol-2-one, CAS 4991-65-5) has a substantially lower XLogP (approximately 1.5) and similar TPSA [2]. This elevated lipophilicity, driven by the trifluoromethyl group, can significantly influence membrane permeability, protein binding, and in vivo distribution characteristics [1].

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Provenance and Structural Confirmation via Patented Route

The compound is accessible via a defined synthetic route disclosed in US Patent 4,349,685, which describes the preparation of 5-substituted-1,3-benzoxathiol-2-ones through the reaction of 5-hydroxy-1,3-benzoxathiol-2-one with substituted isocyanates [1]. The identity of the compound is confirmed by GC-MS and IR spectral data available in the PubChem and SpectraBase databases [2]. This synthetic provenance differentiates the compound from alternative benzoxathiolone derivatives that may require distinct synthetic strategies or lack publicly available spectral characterization data.

Synthetic chemistry Patent identity Quality control

Recommended Application Scenarios for 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one Based on Quantitative Evidence


MAO-A-Focused Neuropharmacology Probe Development

With an IC50 of 7.60 nM against human MAO-A and approximately 21-fold selectivity over MAO-B [1], this compound is suited as a chemical probe for dissecting MAO-A-specific contributions in neurotransmitter metabolism. It offers potency approaching that of harmine (IC50 = 3 nM) [2] but with a fully synthetic, non-natural product scaffold that supports systematic SAR exploration.

In Vitro Selectivity Profiling in Mammalian Enzyme Panels

The compound's characterized activity against human recombinant MAO-A and MAO-B (IC50: 7.60 and 160 nM) and rat brain MAO-A and MAO-B (IC50: 60 and 2000 nM) [1] makes it a valuable reference inhibitor for cross-species selectivity screening panels, enabling researchers to calibrate assay sensitivity and assess isoform-specific inhibition in both human and rodent systems.

Benzoxathiolone Structure-Activity Relationship (SAR) Benchmarking

The compound serves as a benchmark for MAO-A potency within the benzoxathiolone class. Its IC50 of 7.60 nM represents a 25- to 56-fold improvement over the previously reported benzoxathiolone MAO-A inhibitors (189–424 nM) [1]. Medicinal chemistry teams can use this compound as a reference standard when evaluating new benzoxathiolone derivatives for MAO-A inhibitory activity.

Physicochemical Property-Driven CNS Penetration Studies

With a computed XLogP3-AA of 4.4 and a TPSA of 71.8 Ų [1], the compound occupies a physicochemical space consistent with CNS drug-like properties. It is suitable for inclusion in CNS permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) to investigate the relationship between benzoxathiolone lipophilicity and blood-brain barrier penetration, particularly when compared to the less lipophilic tioxolone core (XLogP ~1.5) [2].

Quote Request

Request a Quote for 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.